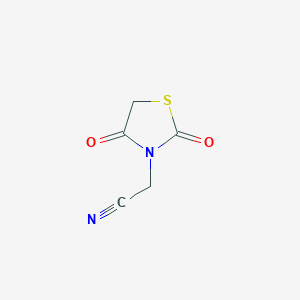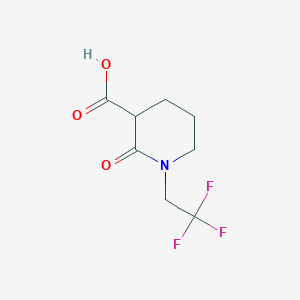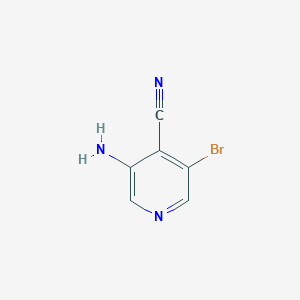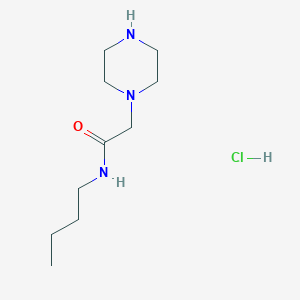![molecular formula C17H17NO4 B11716058 1-(3,4-Dimethoxyphenyl)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11716058.png)
1-(3,4-Dimethoxyphenyl)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Diméthoxyphényl)-3-[(4-hydroxyphényl)amino]prop-2-én-1-one est un composé organique qui appartient à la classe des chalcones. Les chalcones sont des cétones aromatiques avec deux cycles phényles qui sont connus pour leurs activités biologiques diverses.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-(3,4-Diméthoxyphényl)-3-[(4-hydroxyphényl)amino]prop-2-én-1-one implique généralement la réaction de condensation de Claisen-Schmidt. Cette réaction est effectuée entre le 3,4-diméthoxybenzaldéhyde et la 4-hydroxyacetophénone en présence d’une base comme l’hydroxyde de sodium ou l’hydroxyde de potassium. La réaction est généralement effectuée dans un solvant d’éthanol ou de méthanol sous reflux.
Méthodes de production industrielle
Dans un contexte industriel, la synthèse peut être mise à l’échelle en utilisant des conditions de réaction similaires mais avec des paramètres optimisés pour garantir des rendements et une pureté plus élevés. Des réacteurs à flux continu et des systèmes automatisés peuvent être utilisés pour améliorer l’efficacité et la reproductibilité.
Analyse Des Réactions Chimiques
Types de réactions
1-(3,4-Diméthoxyphényl)-3-[(4-hydroxyphényl)amino]prop-2-én-1-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en cétone ou en aldéhyde à l’aide d’agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe carbonyle peut être réduit en alcool à l’aide d’agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Les groupes méthoxy peuvent être substitués par d’autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃)
Réduction : Borohydrure de sodium (NaBH₄), hydrure de lithium et d’aluminium (LiAlH₄)
Substitution : Nucléophiles tels que les amines, les thiols ou les halogénures
Principaux produits formés
Oxydation : Formation des cétones ou des aldéhydes correspondants
Réduction : Formation des alcools correspondants
Substitution : Formation de composés aromatiques substitués
4. Applications de la recherche scientifique
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Investigé pour ses propriétés antioxydantes et anti-inflammatoires potentielles.
Médecine : Exploré pour ses activités anticancéreuses et antimicrobiennes potentielles.
Industrie : Utilisé dans le développement de colorants, de pigments et d’autres produits chimiques.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Mécanisme D'action
Le mécanisme d’action de 1-(3,4-Diméthoxyphényl)-3-[(4-hydroxyphényl)amino]prop-2-én-1-one implique son interaction avec diverses cibles moléculaires et voies. Le composé peut exercer ses effets en :
Inhibant les enzymes : Comme la cyclooxygénase (COX) et la lipooxygénase (LOX), qui sont impliquées dans l’inflammation.
Modulant les voies de signalisation : Comme la voie NF-κB, qui joue un rôle dans la réponse immunitaire et la survie cellulaire.
Induisant l’apoptose : Dans les cellules cancéreuses par l’activation des caspases et d’autres protéines apoptotiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Chalcone : Le composé parent avec une structure similaire mais sans les groupes méthoxy et hydroxyle.
Flavonoïdes : Une classe de composés avec des activités biologiques similaires mais des caractéristiques structurales différentes.
Curcumine : Un composé avec des propriétés antioxydantes et anti-inflammatoires similaires mais une structure chimique différente.
Unicité
1-(3,4-Diméthoxyphényl)-3-[(4-hydroxyphényl)amino]prop-2-én-1-one est unique en raison de la présence à la fois de groupes fonctionnels méthoxy et hydroxyle, ce qui renforce sa réactivité chimique et ses activités biologiques potentielles. Ces groupes fonctionnels permettent une large gamme de modifications chimiques et d’applications dans divers domaines.
Propriétés
Formule moléculaire |
C17H17NO4 |
|---|---|
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)-3-(4-hydroxyanilino)prop-2-en-1-one |
InChI |
InChI=1S/C17H17NO4/c1-21-16-8-3-12(11-17(16)22-2)15(20)9-10-18-13-4-6-14(19)7-5-13/h3-11,18-19H,1-2H3 |
Clé InChI |
YJOFVKGINLOQRZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide](/img/structure/B11715980.png)

![Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate](/img/structure/B11716002.png)

![2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine](/img/structure/B11716018.png)

![3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride](/img/structure/B11716025.png)
![{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol](/img/structure/B11716031.png)






